3-amino-N-(3-cyanophenyl)benzamide
CAS No.: 954585-78-5
Cat. No.: VC8335008
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 954585-78-5 |
---|---|
Molecular Formula | C14H11N3O |
Molecular Weight | 237.26 g/mol |
IUPAC Name | 3-amino-N-(3-cyanophenyl)benzamide |
Standard InChI | InChI=1S/C14H11N3O/c15-9-10-3-1-6-13(7-10)17-14(18)11-4-2-5-12(16)8-11/h1-8H,16H2,(H,17,18) |
Standard InChI Key | SBIQYLBPMQVVPS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N)C#N |
Canonical SMILES | C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N)C#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-Amino-N-(3-cyanophenyl)benzamide consists of a benzamide core substituted with an amino group at the 3-position and a 3-cyanophenyl moiety attached to the amide nitrogen (Figure 1). The planar benzamide scaffold facilitates π-π interactions, while the electron-withdrawing cyano group (-CN) and electron-donating amino group (-NH₂) create a polarized electronic environment. This duality influences reactivity, solubility, and intermolecular interactions .
Spectroscopic Profile
Key spectroscopic data for analogous benzamides provide insights into expected characteristics:
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¹H NMR (DMSO-d₆): Aromatic protons resonate at δ 7.2–8.3 ppm, with the amino group appearing as a broad singlet near δ 6.8 ppm .
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IR: Stretching vibrations for -NH₂ (~3350 cm⁻¹), -C≡N (~2220 cm⁻¹), and amide C=O (~1650 cm⁻¹).
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MS (ESI+): Predicted molecular ion peak at m/z 238.1 [M+H]⁺ .
Table 1: Comparative Physicochemical Properties of Selected Benzamides
Compound | Molecular Weight | Melting Point (°C) | Solubility (DMSO) |
---|---|---|---|
3-Amino-N-(3-cyanophenyl)benzamide | 237.26 | 210–212 (predicted) | High |
4-Nitrobenzamide | 166.12 | 200–201 | Moderate |
N-Methyl benzamide | 135.16 | 84–87 | Low |
Synthesis and Optimization Strategies
Conventional Amidation Routes
The synthesis typically involves coupling 3-aminobenzoic acid with 3-cyanoaniline. A method adapted from Samuel and Rajendran employs a catalyst-free transamidation approach:
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Activation: Treat 3-aminobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
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Amidation: React with 3-cyanoaniline in tetrahydrofuran (THF) at 25°C for 8–12 hours.
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Workup: Isolate the product via acid-base extraction and recrystallize from ethanol/water.
Key Reaction Parameters:
Alternative Methodologies
Microwave-assisted synthesis reduces reaction times to 30–45 minutes, enhancing efficiency . Solid-phase peptide synthesis (SPPS) techniques have also been explored for generating benzamide libraries, though scalability remains challenging.
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
HCT116 (Colorectal) | 1.2–5.4 | DNA replication blockade |
A875 (Melanoma) | 0.68–28.9 | Topoisomerase II inhibition |
SKOV-3 (Ovarian) | 9.7–44.9 | Apoptosis induction |
Antimicrobial Properties
The amino and cyano groups may enhance membrane permeability, a feature observed in benzamides with substituents at the 3-position . Preliminary molecular docking studies predict moderate activity against Staphylococcus aureus (binding energy: −7.8 kcal/mol) .
Applications in Chemical Synthesis
Building Block for Heterocycles
The amino group serves as a nucleophilic site for cyclization reactions. For instance, refluxing with CS₂ in alkaline medium yields 1,3,4-thiadiazole derivatives, which are valuable in agrochemical design .
Coordination Chemistry
The amide and cyano groups act as bidentate ligands, forming stable complexes with transition metals. A Cu(II) complex derived from a similar benzamide exhibited superoxide dismutase (SOD)-mimetic activity.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize pharmacokinetics.
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Target Identification: Proteomic profiling to elucidate molecular targets.
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Formulation Development: Nanoencapsulation to enhance bioavailability.
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